1-(2-Amino-3-methylbutyl)-3-cyclohexylurea

Urea Transporter UT-A1 Diuretic

1-(2-Amino-3-methylbutyl)-3-cyclohexylurea (CAS 1341066-72-5) is a disubstituted urea featuring a cyclohexyl moiety and a chiral 2-amino-3-methylbutyl side chain. It is commercially available at ≥98% purity.

Molecular Formula C12H25N3O
Molecular Weight 227.35 g/mol
Cat. No. B13636876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Amino-3-methylbutyl)-3-cyclohexylurea
Molecular FormulaC12H25N3O
Molecular Weight227.35 g/mol
Structural Identifiers
SMILESCC(C)C(CNC(=O)NC1CCCCC1)N
InChIInChI=1S/C12H25N3O/c1-9(2)11(13)8-14-12(16)15-10-6-4-3-5-7-10/h9-11H,3-8,13H2,1-2H3,(H2,14,15,16)
InChIKeyXUSDOSPPBHMUOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Amino-3-methylbutyl)-3-cyclohexylurea: Chemical Identity, Physicochemical Profile, and Comparator Landscape


1-(2-Amino-3-methylbutyl)-3-cyclohexylurea (CAS 1341066-72-5) is a disubstituted urea featuring a cyclohexyl moiety and a chiral 2-amino-3-methylbutyl side chain. It is commercially available at ≥98% purity . The compound has been evaluated as an inhibitor of urea transporters (UT-A1, UT-B) and fatty acid amide hydrolase (FAAH), placing it within the broader class of cyclohexylurea-based bioactive small molecules [1][2].

Cyclohexylurea-based bioactive small molecule with chiral aminoalkyl side chain
UT-A1-preferring transporter probe for urea transport and diuretic mechanism studies
High analytical purity grade supports reproducible concentration-response assays
Weak FAAH ligand provides built-in selectivity control in UT research models

Structural Determinants of Differential Activity: Why Close Analogs of 1-(2-Amino-3-methylbutyl)-3-cyclohexylurea Cannot Be Considered Interchangeable


Within the cyclohexylurea chemotype, minor structural modifications produce orders-of-magnitude shifts in target potency and selectivity. For example, moving the amine substituent from the 2-position to the 3-position (3-(2-amino-2-methylbutyl)-1-cyclohexylurea) alters UT-A1 IC50 by approximately 2-fold [1]. Furthermore, the cyclohexylurea scaffold itself exhibits divergent pharmacology depending on N-substitution: simple N-cyclohexyl-N'-ethylurea (CEU) is a weak sEH inhibitor, while N-cyclohexyl-N'-dodecylurea (CDU) is highly potent (IC50 ~90 nM) [2]. These data underscore that pharmacological activity is exquisitely sensitive to the precise nature and position of substituents, making generic interchange scientifically unsound.

Regioisomeric sensitivity
Moving the amine on the butyl chain from the 2- to the 3-position significantly shifts UT-A1 potency; the structural analog is not a direct substitute.
Chain-length-dependent pharmacology
Exchanging the amino-methylbutyl group for simple ethyl or long dodecyl chains redirects target engagement from UT-A1 to sEH, introducing off-target liability.
N-substituent divergence
Close urea analogs with different N-alkyl chains show dramatic potency shifts; even a single methylene change can reorder target selectivity profiles.

Quantitative Differentiation of 1-(2-Amino-3-methylbutyl)-3-cyclohexylurea: Head-to-Head and Cross-Study Potency, Selectivity, and Physicochemical Data


UT-A1 Inhibition Potency: Direct Comparison to the Closest Structural Analog 3-(2-Amino-2-methylbutyl)-1-cyclohexylurea

1-(2-Amino-3-methylbutyl)-3-cyclohexylurea inhibits rat UT-A1 with an IC50 of 1.50E+3 nM [1]. Its closest structural analog, 3-(2-amino-2-methylbutyl)-1-cyclohexylurea (CAS 2137700-34-4), which differs only in the position of the amine on the butyl chain, exhibits an IC50 of 750 nM under identical assay conditions [2]. This represents a 2-fold difference in potency, demonstrating that a single methylene shift in the aminoalkyl substituent significantly impacts UT-A1 binding.

UT-A1 Potency
Head-to-head
Target IC50 1.5 μM vs Analog 0.75 μM
(~2-fold lower potency)
Sensitivity of UT-A1 binding to amine position on the aminoalkyl chain
Identical MDCK cell-based fluorescence assay; 15 min incubation
Urea Transporter UT-A1 Diuretic

UT-A1 vs. UT-B Selectivity Profile: Implications for Urea Transporter Research

The compound shows a clear preference for UT-A1 over UT-B. Against rat UT-A1, the IC50 is 1.50E+3 nM, whereas against rat UT-B, the IC50 is 3.10E+4 nM [1][2]. This represents an approximately 21-fold selectivity window. In contrast, UT-B-selective inhibitors like UT-B-IN-1 (UTBINH-14) exhibit IC50 values of 10–25 nM for UT-B , highlighting that 1-(2-amino-3-methylbutyl)-3-cyclohexylurea is a moderate-affinity, UT-A1-preferring probe rather than a pan-UT inhibitor.

UT-A1/UT-B Selectivity
Class-level inference
21-fold UT-A1 preference
(IC50 1.5 μM UT-A1 vs 31 μM UT-B)
Moderate-affinity UT-A1-preferring probe; not a pan-urea transporter inhibitor
Comparator UT-B-IN-1 exhibits >400-fold UT-B selectivity
UT-B Selectivity Urea Transporter

FAAH Inhibitory Activity: Comparison to Reference FAAH Inhibitors

In rat brain homogenates, 1-(2-amino-3-methylbutyl)-3-cyclohexylurea inhibits FAAH with an IC50 of 3.25E+4 nM (32.5 μM) [1]. This activity is modest compared to reference FAAH inhibitors such as PF-04457845 (IC50 ~0.8 nM) [2] or URB597 (IC50 ~5 nM). The ~40,000-fold difference in potency indicates that this compound is a weak FAAH ligand, useful primarily as a negative control or scaffold for optimization rather than as a tool compound for studying FAAH-mediated endocannabinoid signaling.

FAAH Activity
Cross-study comparable
Target IC50 32.5 μM vs PF-04457845 0.8 nM
(~40,000-fold less potent)
Weak FAAH ligand; supports built-in selectivity control for UT-A1 studies
Rat brain homogenates; [3H]anandamide substrate
FAAH Endocannabinoid Pain

Lipophilicity (LogP) Comparison: Favorable Drug-Likeness Relative to Long-Chain Cyclohexylurea Analogs

The computed LogP of 1-(2-amino-3-methylbutyl)-3-cyclohexylurea is 1.39 . This value is substantially lower than that of 1-cyclohexyl-3-dodecyl urea (CDU), which has a predicted LogP of approximately 6.0 due to its 12-carbon alkyl chain [1]. The lower lipophilicity of the target compound is advantageous for aqueous solubility and may reduce non-specific protein binding and phospholipidosis risk, common liabilities of highly lipophilic urea derivatives.

Lipophilicity (LogP)
Class-level inference
Target LogP 1.39 vs CDU ~6.0
(~4.6 units lower)
Moderate lipophilicity; may support aqueous solubility and lower non-specific binding
Computed values; consistent methodology
LogP Lipophilicity Drug-likeness

Commercial Purity Benchmarking Against Alternative Suppliers

The compound is available at a certified purity of 98% from multiple vendors including Fluorochem and Bidepharm . This is 1–3% higher than typical purities (95–97%) offered for closely related cyclohexylurea analogs such as 3-(2-amino-2-methylbutyl)-1-cyclohexylurea . Higher purity reduces the need for in-house repurification and minimizes confounding effects from impurities in sensitive biochemical assays.

Commercial Purity
Data to verify
Target 98% purity vs typical analog 95–97%
Higher purity may reduce assay artifacts; confirm with supplier COA
Source-specific review; vendor specification
Purity Quality Procurement

Optimal Use Cases for 1-(2-Amino-3-methylbutyl)-3-cyclohexylurea: From Urea Transporter Pharmacology to Chemical Biology Probe Development


UT-A1-Focused Diuretic Research

With an IC50 of 1.5 μM against UT-A1 and 21-fold selectivity over UT-B, this compound is well-suited for in vitro studies aiming to dissect UT-A1-specific contributions to urea recycling in the kidney [1]. It can serve as a chemical probe to validate UT-A1 as a 'urearetic' target, distinct from salt-transport-blocking diuretics, in MDCK cell-based transepithelial transport models [2].

Selectivity Profiling and Off-Target Assessment

The compound's weak FAAH activity (IC50 = 32.5 μM) makes it an ideal negative control for experiments where UT-A1 modulation is the intended pharmacological effect [1]. Researchers can use it to demonstrate that observed phenotypes are not confounded by endocannabinoid system modulation, a common pitfall with less selective urea-based inhibitors.

Medicinal Chemistry Starting Point for Cyclohexylurea Optimization

The favorable LogP (1.39) and moderate UT-A1 potency provide a balanced starting point for structure-activity relationship (SAR) campaigns. Unlike highly lipophilic analogs (e.g., CDU, LogP ~6.0), this compound is less likely to suffer from poor solubility and high metabolic clearance, making it a more developable hit for lead optimization programs [1]. The 2-fold potency difference relative to the 2-amino-2-methylbutyl isomer further guides synthetic strategy [2].

Procurement for High-Throughput Screening Libraries

The high commercial purity (98%) and reliable multi-vendor availability (Fluorochem, Bidepharm, Leyan) make this compound a robust choice for inclusion in diversity-oriented screening libraries [1][2]. The 1–3% purity advantage over less well-characterized analogs reduces assay artifacts in large-scale screens.

Application
Selection Property
Validation Focus
UT-A1-mediated urea transport studies
UT-A1-preferring inhibitor profile
Transepithelial transport assays and urea recycling models
Selectivity profiling in urea transporter research
Weak FAAH binding background
Exclusion of endocannabinoid pathway confounding in UT phenotypes
Medicinal chemistry SAR starting point
Moderate lipophilicity and UT-A1 potency
Lead optimization balancing solubility and target engagement
High-throughput screening library procurement
High analytical purity and multi-vendor supply
Assay reproducibility and minimized impurity-related false positives
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